![molecular formula C4H4Cl2O3 B1584775 Oxydiacetyl dichloride CAS No. 21062-20-4](/img/structure/B1584775.png)
Oxydiacetyl dichloride
Overview
Description
Oxydiacetyl dichloride, also known as Diglycolyl chloride, is an acid halide . It has a linear formula of O(CH2COCl)2 . Its molecular weight is 170.98 .
Synthesis Analysis
Diglycolyl chloride is suitable for use in the synthesis of ply (ether ester). It may be used in the synthesis of chiral diphenyl substituted polyether-diester compounds, morpholine dione analog (IMDNQ), and salicylic acid (SA)-based diacids .
Molecular Structure Analysis
The molecular structure of Oxydiacetyl dichloride is represented by the SMILES string ClC(=O)COCC(Cl)=O . The InChI key is GTZXSBQCNBNWPK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Oxydiacetyl dichloride is an acid halide and is suitable for use in the synthesis of various compounds .
Physical And Chemical Properties Analysis
Oxydiacetyl dichloride is a liquid at room temperature . It has a refractive index of n20/D 1.473 (lit.) . Its boiling point is 84-87 °C/2 mmHg (lit.) , and it has a density of 1.439 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of Poly(Ether Ester)
2,2’-Oxydiacetyl chloride: is utilized in the synthesis of poly(ether ester) compounds. These polymers are known for their versatility and are used in a variety of applications, including biodegradable plastics, drug delivery systems, and tissue engineering scaffolds .
Chiral Polyether-Diester Compounds
The compound serves as a precursor in the creation of chiral diphenyl substituted polyether-diester compounds. These chiral compounds have significant implications in pharmaceutical research, as they can be used to develop drugs with improved efficacy and reduced side effects .
Morpholine Dione Analog Synthesis
Researchers use 2,2’-Oxydiacetyl chloride to synthesize morpholine dione analogs, such as IMDNQ. These analogs are explored for their potential therapeutic properties, including anticancer and antiviral activities .
Salicylic Acid-Based Diacids
In the field of organic chemistry, this chemical is employed to synthesize salicylic acid (SA)-based diacids. These diacids are essential in the production of salicylate-based polymers with applications in coatings and adhesives .
Crown Ether Derivatives
2,2’-Oxydiacetyl chloride: is instrumental in the synthesis of crown ether derivatives like diazadibenzo-18-crown-6 diamide and diazadi(tert-butylbenzo)-18-crown-6 diamide. Crown ethers are crucial in host-guest chemistry and are used to selectively bind certain ions, which is valuable in separation processes and sensor technologies .
Surfen Derivative Production
The compound is also used to produce surfen derivatives. Surfen is an important molecule in biochemistry and molecular biology for its ability to interact with heparin and heparan sulfate, which are involved in various biological processes .
Safety and Handling in Research
While discussing applications, it’s also important to note the safety and handling aspects of 2,2’-Oxydiacetyl chloride . It is classified as a corrosive material that can cause severe eye damage and skin burns. Proper safety measures, including the use of personal protective equipment, are essential when working with this compound in any research setting .
Storage and Stability
For long-term sustainability in research applications, 2,2’-Oxydiacetyl chloride requires specific storage conditions. It should be kept in a well-ventilated area away from incompatible materials, and it is recommended to store it under inert gas to prevent degradation .
Safety And Hazards
Oxydiacetyl dichloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention .
properties
IUPAC Name |
2-(2-chloro-2-oxoethoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXSBQCNBNWPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175289 | |
Record name | Oxydiacetyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxydiacetyl dichloride | |
CAS RN |
21062-20-4 | |
Record name | 2,2′-Oxybis[acetyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxydiacetyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydiacetyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydiacetyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxydiacetyl dichloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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